molecular formula C12H11N3O2 B7805770 Ethyl 2-(pyridin-4-YL)pyrimidine-5-carboxylate CAS No. 259807-46-0

Ethyl 2-(pyridin-4-YL)pyrimidine-5-carboxylate

Cat. No.: B7805770
CAS No.: 259807-46-0
M. Wt: 229.23 g/mol
InChI Key: VJLKDFNKHNYKBB-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-4-YL)pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridine and pyrimidine moieties in its structure allows for diverse biological interactions, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyridin-4-YL)pyrimidine-5-carboxylate typically involves the condensation of pyridine-4-carbaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. This reaction forms the pyrimidine ring through a cyclization process. The reaction is usually carried out in ethanol as a solvent and requires heating under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridin-4-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine and pyrimidine rings to their respective dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(pyridin-4-YL)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 2-(pyridin-4-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(pyridin-2-YL)pyrimidine-5-carboxylate
  • Ethyl 2-(pyridin-3-YL)pyrimidine-5-carboxylate
  • Ethyl 2-(pyridin-4-YL)pyrimidine-4-carboxylate

Uniqueness

Ethyl 2-(pyridin-4-YL)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. The position of the pyridine ring nitrogen and the carboxylate group in the pyrimidine ring can significantly impact its pharmacological properties .

Properties

IUPAC Name

ethyl 2-pyridin-4-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLKDFNKHNYKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627670
Record name Ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259807-46-0
Record name Ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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